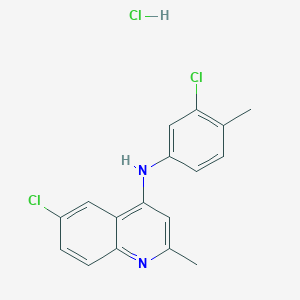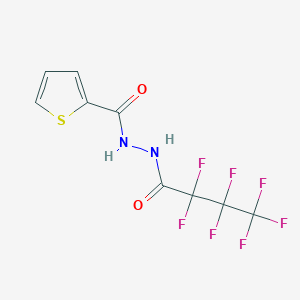
6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride, also known as CQ, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential as an anti-malarial drug due to its ability to inhibit the growth of the Plasmodium falciparum parasite. However, recent research has also shown that CQ has other potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride involves its ability to inhibit the growth of the Plasmodium falciparum parasite by accumulating in its acidic food vacuoles. 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride is a weak base that becomes protonated in the acidic environment of the vacuole, leading to its accumulation. This accumulation disrupts the normal functioning of the vacuole and prevents the breakdown of hemoglobin, ultimately leading to the death of the parasite.
Biochemical and Physiological Effects
6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of lysosomal enzymes and reduce the release of cytokines, which are involved in inflammation. 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, which may have implications in cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride has several advantages as a research tool. It is a well-established drug with a known mechanism of action, making it a useful tool for studying various biological processes. 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride is also readily available and relatively inexpensive. However, 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride also has limitations. It has been shown to have off-target effects, which may complicate the interpretation of experimental results. Additionally, its anti-malarial properties may interfere with the growth of other organisms, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride. One area of research involves its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride has been shown to have neuroprotective properties and may have potential as a therapeutic agent. Another area of research involves its potential as an anti-cancer agent. 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, which may have implications in cancer research. Finally, 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride may have potential as a tool for studying autophagy, a process involved in cell survival and death. 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride has been shown to inhibit autophagy and may be useful in studying its role in various biological processes.
Métodos De Síntesis
The synthesis of 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride involves a series of chemical reactions that start with the condensation of 3-chloro-4-methyl aniline and 2-methyl-4-chloroquinoline. The resulting product is then hydrolyzed and purified to obtain the final compound, 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride hydrochloride.
Aplicaciones Científicas De Investigación
6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride has been extensively studied for its anti-malarial properties. It works by accumulating in the acidic food vacuoles of the Plasmodium falciparum parasite, thereby preventing the breakdown of hemoglobin and ultimately leading to the death of the parasite. 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride has also been shown to have potential applications in other scientific fields, such as cancer research and neurodegenerative diseases.
Propiedades
IUPAC Name |
6-chloro-N-(3-chloro-4-methylphenyl)-2-methylquinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2.ClH/c1-10-3-5-13(9-15(10)19)21-17-7-11(2)20-16-6-4-12(18)8-14(16)17;/h3-9H,1-2H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOBIGDTTPMVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6810154 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4881284.png)

![methyl 5-(3-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4881297.png)
![2-[1-(4-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B4881326.png)

![methyl 4-chloro-3-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4881344.png)

![4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4881365.png)
![4-chloro-2-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenol](/img/structure/B4881370.png)
![N-cyclopropyl-2-[(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4881378.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]acetamide](/img/structure/B4881384.png)
![1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl acetate](/img/structure/B4881388.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4881402.png)